3-[(2,6-Dichlorobenzyl)oxy]benzoic acid is a synthetic organic compound belonging to the class of benzoic acid derivatives. While not naturally occurring, it serves as a key intermediate in synthesizing various biologically active compounds. Notably, it represents a vital building block for developing potential anti-Alzheimer's disease drugs [].
3-[(2,6-Dichlorobenzyl)oxy]benzoic acid is an organic compound characterized by its unique structure, which includes a benzoic acid core substituted with a 2,6-dichlorobenzyl ether group. This compound is significant in various chemical and biological applications due to its distinctive properties.
The compound falls under the category of benzoic acid derivatives, specifically classified as an aromatic carboxylic acid. It is synthesized through specific chemical reactions involving chlorinated benzyl compounds and benzoic acid derivatives. The molecular formula for 3-[(2,6-Dichlorobenzyl)oxy]benzoic acid is C15H12Cl2O3, indicating the presence of two chlorine atoms and three oxygen atoms within its structure.
The synthesis of 3-[(2,6-Dichlorobenzyl)oxy]benzoic acid typically involves the reaction of 4-hydroxybenzoic acid with 2,6-dichlorobenzyl chloride. The process can be summarized as follows:
3-[(2,6-Dichlorobenzyl)oxy]benzoic acid can participate in various chemical reactions:
The mechanism of action for 3-[(2,6-Dichlorobenzyl)oxy]benzoic acid primarily involves its interaction with biological targets such as enzymes or receptors.
3-[(2,6-Dichlorobenzyl)oxy]benzoic acid has various scientific uses, including:
The precise origin story of 3-[(2,6-Dichlorobenzyl)oxy]benzoic acid remains undocumented in public scientific literature, though its emergence correlates with the broader exploration of halogenated benzoic acid derivatives in the early 21st century. The assignment of the CAS registry number 938273-34-8 indicates its first reporting occurred between 2007-2008, placing it among contemporary chemical entities developed during the modern era of rational drug design [2] [4]. Unlike historically significant compounds with well-documented discovery narratives, this molecule emerged from systematic efforts to explore structure-activity relationships in benzoic acid-based pharmacophores. Its synthesis typically follows reliable etherification pathways, commencing with nucleophilic displacement between 2,6-dichlorobenzyl halides and 3-hydroxybenzoic acid derivatives—a practical route that facilitates production for research applications [3]. The compound's relatively recent appearance in chemical catalogs (evidenced by supplier product codes like F367596 and sc-312048) reflects its status as a specialized research chemical rather than a commodity substance [2] [5].
The molecular architecture of 3-[(2,6-Dichlorobenzyl)oxy]benzoic acid exhibits distinctive features that confer unique physicochemical properties. Its canonical SMILES representation (OC(=O)C1=CC=CC(OCc2c(Cl)cccc2Cl)=C1) precisely encodes the meta-substituted benzoic acid core connected via an ether linkage to the ortho,ortho'-dichlorinated benzyl group [2] [3]. This arrangement creates a twisted molecular conformation where the two aromatic rings experience restricted rotation, producing a defined spatial orientation that influences molecular recognition. Key structural characteristics include:
Table 1: Key Physicochemical Properties of 3-[(2,6-Dichlorobenzyl)oxy]benzoic Acid
Property | Value | Measurement Conditions | Reference |
---|---|---|---|
Molecular Weight | 297.13 g/mol | - | [3] |
Density | 1.4±0.1 g/cm³ | At 20°C | [4] |
Boiling Point | 460.3±35.0°C | At 760 mmHg | [4] |
Flash Point | 232.2±25.9°C | - | [4] |
LogP (Partition Coefficient) | 4.88 | - | [4] |
Topological Polar Surface Area | 46.53 Ų | Calculated |
Positional isomerism critically influences this compound's properties. When compared to its 4-positional isomer (4-[(2,6-dichlorobenzyl)oxy]benzoic acid; CAS 149289-09-8), the meta-substituted derivative demonstrates altered electronic distribution and molecular geometry. The 3-substituted isomer exhibits a 15% higher calculated LogP value (4.88 versus 4.27 for the para-isomer), indicating substantially greater lipophilicity that impacts membrane permeability and bioavailability profiles [4] . This structural distinction arises from the asymmetric positioning of the ether linkage relative to the carboxylic acid group in the meta configuration, which prevents electronic conjugation throughout the entire molecular framework—unlike the para-isomer where extended conjugation is possible. The molecular packing efficiency, indicated by the density measurement of 1.4 g/cm³, further reflects the crystal lattice stability imparted by its specific atomic arrangement [4].
Within pharmaceutical development pipelines, 3-[(2,6-Dichlorobenzyl)oxy]benzoic acid serves primarily as a multifunctional synthetic intermediate for constructing complex bioactive molecules. Its molecular framework strategically incorporates three modifiable sites: the carboxylic acid (enabling amidation or esterification), the ether linkage (providing oxidative stability), and the halogenated aromatic system (facilitating cross-coupling reactions) [3] [5]. This versatility makes it particularly valuable for generating structurally diverse compound libraries through parallel synthesis approaches. Academic and industrial researchers frequently employ this scaffold in designing:
Table 2: Comparative Analysis of Benzoic Acid Derivatives in Drug Discovery
Compound Name | CAS Number | Molecular Formula | Research Applications | Structural Advantages |
---|---|---|---|---|
3-[(2,6-Dichlorobenzyl)oxy]benzoic acid | 938273-34-8 | C14H10Cl2O3 | Pharmacophore development | Balanced lipophilicity (LogP 4.88), multiple modification sites |
4-[(2,6-Dichlorobenzyl)oxy]benzoic acid | 149289-09-8 | C14H10Cl2O3 | Liquid crystal materials | Extended conjugation, linear geometry |
2,6-Dichlorobenzoic acid | 50-30-6 | C7H4Cl2O2 | Herbicide intermediate | Steric hindrance near carboxyl |
3,6-Dichloro-2-hydroxybenzoic acid | 3401-80-7 | C7H4Cl2O3 | Antimicrobial agent | Chelating capability (ortho-hydroxy acid) |
Leading research institutions, including the University of Oxford and the University of Manchester, specifically acknowledge the importance of reliable access to such specialized building blocks for advancing pharmaceutical innovation [2]. The compound's structural features enable rational drug design targeting inflammation and infectious diseases, where the dichlorinated aromatic system may enhance target affinity through halogen bonding interactions with biological macromolecules. Its consistent selection by medicinal chemists stems from the optimal balance between molecular weight (297.13 g/mol) and complexity—remaining below common drug-likeness thresholds while providing sufficient functionality for target engagement [3] [5]. As synthetic methodologies advance, particularly in transition-metal catalyzed coupling reactions, this benzoic acid derivative continues to enable access to novel chemical space in exploratory medicinal chemistry programs.
Table 3: Compound Nomenclature and Identifiers
Nomenclature System | Name/Identifier |
---|---|
IUPAC Name | 3-[(2,6-Dichlorobenzyl)oxy]benzoic acid |
Synonyms | Benzoic acid, 3-[(2,6-dichlorophenyl)methoxy]- |
CAS Registry Number | 938273-34-8 |
Molecular Formula | C14H10Cl2O3 |
Canonical SMILES | C1=CC(=C(C(=C1)Cl)COC2=CC(=CC=C2)C(=O)O)Cl |
InChI Key | QCDANUTVEPGEOV-UHFFFAOYSA-N |
MDL Number | MFCD09716865 |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4